![molecular formula C9H13NO B078583 N-Mesitylhydroxylamine CAS No. 14353-69-6](/img/structure/B78583.png)
N-Mesitylhydroxylamine
Overview
Description
N-Mesitylhydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of 2,4,6-trimethylaniline, where a hydroxyl group is attached to the nitrogen atom
Mechanism of Action
Target of Action
N-Mesitylhydroxylamine, also known as N-Hydroxy-2,4,6-trimethylaniline, is a compound that has been studied in various chemical reactions
Mode of Action
It has been observed that this compound can participate in N-heterocyclic carbene (NHC) catalyzed reactions . In these reactions, this compound may interact with its targets, leading to changes in the chemical structure or state of the targets . More detailed studies are required to elucidate the exact mechanism of these interactions.
Biochemical Pathways
It is known that the compound can participate in NHC-catalyzed reactions , but the downstream effects of these reactions on biochemical pathways are not clear
Pharmacokinetics
The compound’s density is approximately 1.090±0.06 g/cm3 , and it has a boiling point of 248.9±50.0 °C These properties may influence its bioavailability
Result of Action
As a participant in NHC-catalyzed reactions
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of ions and natural organic matter can influence the environmental and toxicological behavior of nanoparticles While this compound is not a nanoparticle, similar principles may apply
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Mesitylhydroxylamine can be synthesized through the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent hydroxylation. The nitration step involves treating mesitylene with a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethylnitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder or catalytic hydrogenation, to yield 2,4,6-trimethylaniline. Finally, the hydroxylation of 2,4,6-trimethylaniline can be achieved using hydroxylamine or other hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nickel or palladium may be employed to enhance the efficiency of the reduction and hydroxylation steps .
Chemical Reactions Analysis
Types of Reactions
N-Mesitylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-trimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 2,4,6-trimethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Mesitylhydroxylamine, an organic compound with the molecular formula C₉H₁₃NO, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by detailed case studies and data tables.
Chemistry
This compound is utilized in various chemical reactions, particularly as a participant in N-heterocyclic carbene (NHC) catalyzed reactions. Its ability to stabilize reactive intermediates enhances the efficiency of these reactions, leading to higher yields of desired products.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Mycobacterium bovis BCG and Pseudomonas aeruginosa. It was found to inhibit bacterial growth without affecting eukaryotic cells, highlighting its potential as a selective antibacterial agent .
Immunomodulatory Potential
The incorporation of this compound linkers onto muramyl dipeptide (MDP) fragments has been shown to maintain biological activity while allowing for bioconjugation with fluorophores. This modification facilitates the study of host-pathogen interactions and the development of immunomodulators .
Medicine
Ongoing research is exploring the potential of this compound in drug development. Its unique structural features may contribute to the design of new pharmacophores for treating various diseases, including infections caused by resistant bacterial strains.
Data Table: Applications Overview
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Precursor for complex organic molecules | Enhances yields in NHC-catalyzed reactions |
Biology | Antimicrobial agent | Effective against Mycobacterium bovis BCG and Pseudomonas aeruginosa |
Immunology | Linker for bioconjugation | Facilitates study of host-pathogen interactions |
Medicine | Drug development potential | Promising for creating new pharmacophores |
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial activity of this compound against multi-drug resistant bacterial strains. Results indicated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Immunological Applications
In another study, this compound-modified MDP was evaluated for its binding affinity with innate immune receptors like Nod2. The modified compounds demonstrated low nanomolar binding affinities, suggesting their utility in developing probes for biological investigations related to immune responses .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: The parent compound without the hydroxyl group.
2,4,6-Trimethylphenol: A similar compound with a hydroxyl group attached to the aromatic ring instead of the nitrogen atom.
N-Hydroxy-2,4,6-trimethylphenylamine: A closely related compound with similar structural features.
Uniqueness
N-Mesitylhydroxylamine is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Biological Activity
N-Mesitylhydroxylamine is a derivative of hydroxylamine, recognized for its unique structural and functional properties. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a mesityl group (2,4,4-trimethylpentan-2-yl) attached to the hydroxylamine moiety. Its structure can be represented as follows:
This compound is typically synthesized as a hydrochloride salt for stability and solubility in aqueous solutions.
The biological activity of this compound primarily stems from its ability to act as a radical scavenger and an inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria. By inhibiting RNR, this compound disrupts bacterial proliferation, making it a potential candidate for antimicrobial therapy.
Mechanism | Description |
---|---|
Ribonucleotide Reductase Inhibition | Targets RNR to prevent DNA synthesis in bacteria. |
Radical Scavenging | Neutralizes free radicals, reducing oxidative stress. |
Antimicrobial Activity
Recent studies have highlighted the efficacy of this compound against various bacterial strains. Specifically, it has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Efficacy Against Pathogens : this compound demonstrated potent activity against Mycobacterium bovis BCG and Pseudomonas aeruginosa. The compound effectively inhibited biofilm formation and reduced bacterial load in infected macrophages.
- Synergistic Effects : When combined with ciprofloxacin, this compound exhibited a synergistic effect that further enhanced its antibacterial activity against Pseudomonas aeruginosa biofilms.
Table 2: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Mycobacterium bovis BCG | 5 µg/mL | Effective in macrophage models. |
Pseudomonas aeruginosa | 10 µg/mL | Synergistic effect with ciprofloxacin. |
Case Studies
- Study on Biofilm Disruption : A study published in 2015 demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa. The researchers observed a reduction in biofilm biomass by over 50% at concentrations as low as 10 µg/mL when used in conjunction with ciprofloxacin .
- Macrophage Infection Model : In another study focusing on intracellular infections, this compound was shown to effectively reduce the viability of Mycobacterium bovis BCG within macrophages. The treatment led to a significant decrease in bacterial counts compared to untreated controls .
Toxicity and Safety Profile
While this compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary studies indicate minimal toxicity towards eukaryotic cells at effective antimicrobial concentrations, suggesting that it may be a safer alternative to traditional antibiotics which often exhibit high toxicity levels .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAPTBVXHEXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543311 | |
Record name | N-Hydroxy-2,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14353-69-6 | |
Record name | N-Hydroxy-2,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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